4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole
Overview
Description
4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole is a synthetic organic compound that features a unique combination of thiazole, dichlorophenyl, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor such as 2-aminothiazole, the thiazole ring can be synthesized through cyclization reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their ability to interact with biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-4-thiazolyl)-3-phenyl-5-methylisoxazole: Lacks the dichlorophenyl group.
4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-ethylisoxazole: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of both the dichlorophenyl and isoxazole moieties in 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c1-6-11(10-5-20-13(16)17-10)12(18-19-6)8-3-2-7(14)4-9(8)15/h2-5H,1H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPYYVCBCOKUPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Cl)C3=CSC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174129 | |
Record name | 4-[3-(2,4-Dichlorophenyl)-5-methyl-4-isoxazolyl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-66-0 | |
Record name | 4-[3-(2,4-Dichlorophenyl)-5-methyl-4-isoxazolyl]-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683274-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(2,4-Dichlorophenyl)-5-methyl-4-isoxazolyl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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